Predicted Basicity vs. Quinuclidine
The predicted pKa of the 1-azabicyclo[2.2.1]heptane scaffold is 9.86, markedly lower than the experimental pKa of 10.9 for 1-azabicyclo[2.2.2]octane (quinuclidine) [1]. This difference affects protonation state at physiological pH and thus influences both reactivity and biological distribution.
| Evidence Dimension | Basicity (pKa) |
|---|---|
| Target Compound Data | Predicted pKa 9.86 |
| Comparator Or Baseline | Quinuclidine (1-azabicyclo[2.2.2]octane): experimental pKa 10.9 |
| Quantified Difference | ΔpKa ≈ 1.04 units (more acidic) |
| Conditions | Predicted for target; experimental for comparator, both as free base. |
Why This Matters
A 1-unit lower pKa yields a significantly reduced fraction of protonated species at pH 7.4, which can decrease membrane permeability and alter target engagement profiles compared to quinuclidine-derived analogs.
- [1] PubChem, Quinuclidine data aggregated from EPA DSSTox. View Source
